

CKI-7: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: *CKI-7*

Cat. No.: *B608342*

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Introduction

CKI-7, N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).^[1] CK1 is a family of serine/threonine kinases that play crucial roles in various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle regulation. Due to its involvement in these fundamental pathways, **CKI-7** has been utilized as a chemical probe to elucidate the physiological functions of CK1 and as a potential starting point for the development of therapeutic agents. This guide provides a detailed overview of the kinase selectivity profile of **CKI-7**, experimental methodologies for its characterization, and visual representations of relevant signaling pathways and workflows.

CKI-7 Kinase Selectivity Profile

The inhibitory activity of **CKI-7** has been characterized against a range of protein kinases. The following table summarizes the available quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC₅₀) and inhibitor binding constants (K_i).

Kinase Target	IC50 (μM)	Ki (μM)	Notes
Casein Kinase 1 (CK1)	6	8.5	Primary target; ATP-competitive inhibition. [1]
Casein Kinase 2 (CK2)	90	-	Significantly lower potency compared to CK1.
Protein Kinase C (PKC)	>1000	-	Very low to no inhibitory activity.
Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII)	195	-	Moderate off-target inhibition.
cAMP-dependent Protein Kinase (PKA)	550	-	Low off-target inhibition.
Cdc7 Kinase	-	-	CKI-7 is a selective inhibitor, but specific IC50 values are not readily available in the public domain. [1]
Serum/Glucocorticoid-regulated Kinase (SGK)	-	-	CKI-7 inhibits SGK, but quantitative data is not widely published. [1]
Ribosomal S6 Kinase 1 (S6K1)	-	-	CKI-7 inhibits S6K1, but quantitative data is not widely published. [1]
Mitogen- and Stress-activated Protein Kinase-1 (MSK1)	-	-	CKI-7 inhibits MSK1, but quantitative data is not widely published. [1]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation and further development. Below are detailed methodologies for two common in vitro kinase assays.

Radiometric Kinase Assay

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

a. Materials:

- Purified active kinase
- Kinase-specific substrate (peptide or protein)
- **CKI-7** (or other test inhibitor)
- [γ -³³P]ATP or [γ -³²P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

b. Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.
- **Inhibitor Addition:** Add varying concentrations of **CKI-7** (typically in a serial dilution) or a vehicle control (e.g., DMSO) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- **Initiation of Reaction:** Start the kinase reaction by adding [γ - ^{33}P]ATP. The final ATP concentration should be at or near the K_m of the kinase for ATP to ensure physiological relevance.
- **Incubation:** Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- **Stopping the Reaction:** Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ - ^{33}P]ATP will not.
- **Washing:** Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.
- **Quantification:** Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Determine the kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value.

Competition Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity labeled ligand from the kinase's active site.

a. Materials:

- Purified kinase
- A known, high-affinity fluorescent or biotinylated ligand (tracer) that binds to the kinase's ATP-binding site.
- **CKI-7** (or other test inhibitor)
- Assay buffer (e.g., buffer compatible with the detection system)

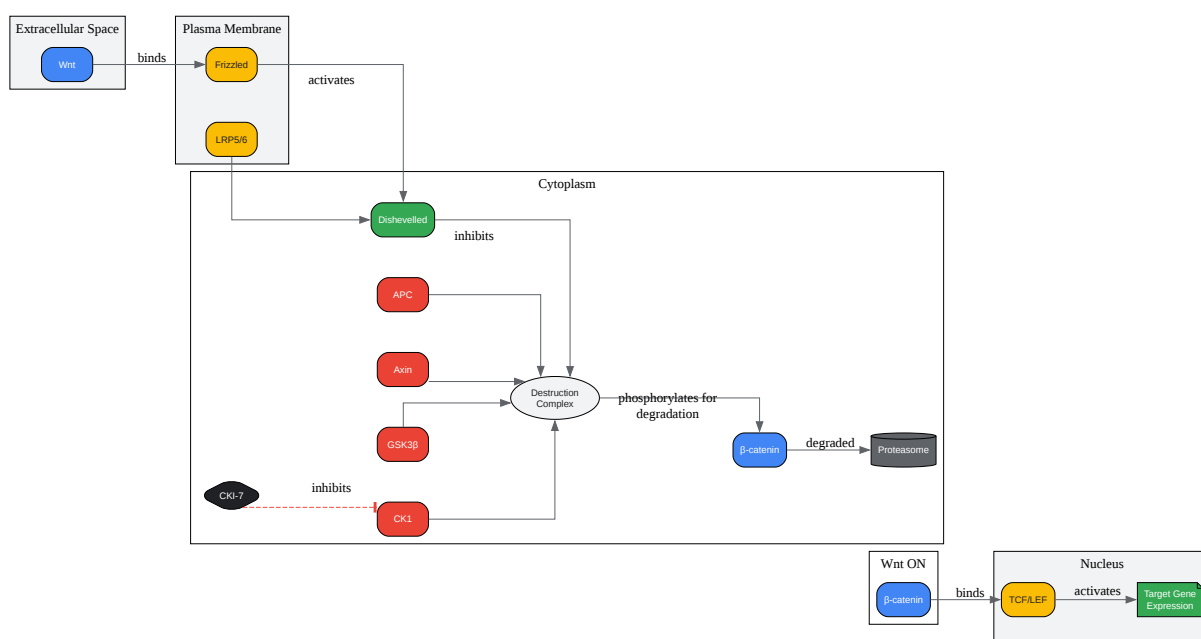
- Detection system (e.g., fluorescence polarization, FRET, or streptavidin-coated plates for biotinylated tracers)

b. Procedure:

- Assay Plate Preparation: Add the assay buffer to the wells of a microplate.
- Inhibitor Addition: Add serial dilutions of **CKI-7** or a vehicle control to the wells.
- Kinase and Tracer Addition: Add a pre-mixed solution of the purified kinase and the labeled tracer to the wells. The concentration of the tracer should be at or below its K_d for the kinase.
- Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
- Detection: Measure the signal from the bound tracer using the appropriate detection system. In a competitive binding assay, a higher concentration of **CKI-7** will result in a lower signal from the bound tracer.
- Data Analysis: Calculate the percentage of tracer displacement for each **CKI-7** concentration. Plot the percentage of displacement against the logarithm of the **CKI-7** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Visualizations

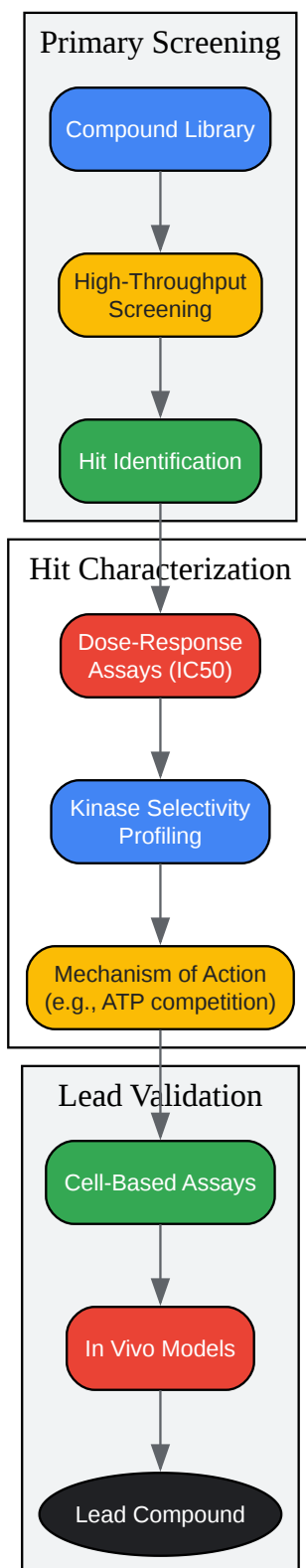
Signaling Pathway Diagram



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CKI-7.

Experimental Workflow Diagram



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Caption: General workflow for kinase inhibitor discovery and characterization.

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References

- 1. Effect of Kinases in Extracellular Vesicles from HIV-1-Infected Cells on Bystander Cells [mdpi.com]
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